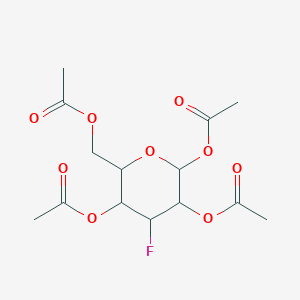
beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate: is a fluorinated derivative of glucose. This compound is characterized by the substitution of a fluorine atom at the third carbon position of the glucose molecule, and the acetylation of the hydroxyl groups. The molecular formula of this compound is C14H19FO9 . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate typically involves the fluorination of glucose derivatives followed by acetylation. One common method involves the use of diacetone-D-glucose as a starting material. The fluorination is achieved using diethylaminosulfur trifluoride (DAST) , which selectively introduces the fluorine atom at the desired position. The acetylation of the hydroxyl groups is then carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the acetyl groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as or can be used for substitution reactions.
Oxidation: Oxidizing agents like or are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in reaction mechanisms.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate involves its interaction with specific molecular targets. The fluorine atom at the third carbon position enhances the compound’s stability and reactivity. This modification allows the compound to act as a substrate analog in enzymatic reactions, thereby inhibiting enzyme activity. The acetyl groups protect the hydroxyl functionalities, making the compound more lipophilic and enhancing its cellular uptake .
Comparación Con Compuestos Similares
- 3-Deoxy-3-fluoro-beta-D-glucopyranose
- 2-Deoxy-2-fluoro-D-glucose
- 3-Deoxy-3-fluoro-alpha-D-glucopyranose
Comparison: Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate is unique due to the presence of both fluorine and acetyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity. Compared to other fluorinated glucose derivatives, this compound exhibits higher stability and specificity in biochemical applications .
Propiedades
IUPAC Name |
(3,5,6-triacetyloxy-4-fluorooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVVBXVHVLOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
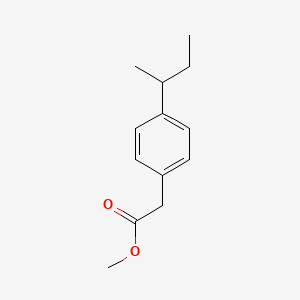
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
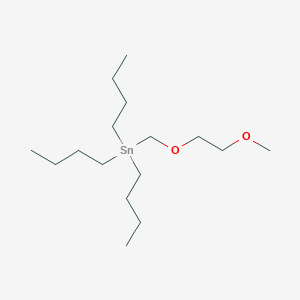
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
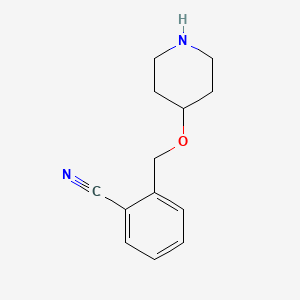
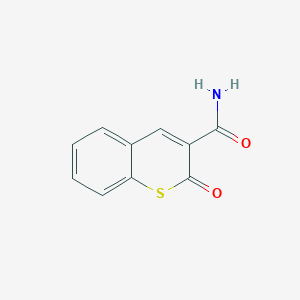
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)
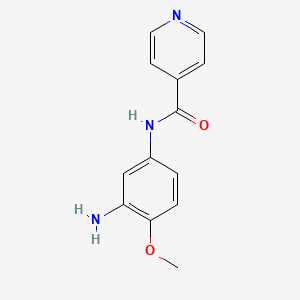


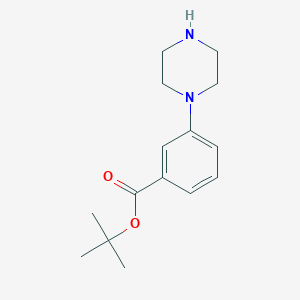
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)

